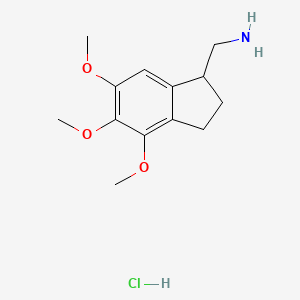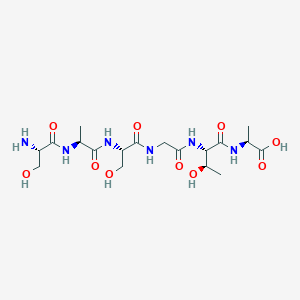
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine is a peptide compound with the molecular formula C18H32N6O10 It is composed of a sequence of amino acids: serine, alanine, serine, glycine, threonine, and alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides.
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Protective groups on the amino acids are removed to allow further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. The latter involves the expression of the peptide in microbial systems, followed by extraction and purification.
Análisis De Reacciones Químicas
Types of Reactions
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine can undergo various chemical reactions, including:
Oxidation: The serine and threonine residues can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can target disulfide bonds if present in modified versions of the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, performic acid.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various alkylating agents for modifying side chains.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of serine residues can yield serine oxo acids, while reduction of disulfide bonds results in free thiol groups.
Aplicaciones Científicas De Investigación
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications in drug delivery systems and as a bioactive peptide.
Industry: Utilized in the development of peptide-based materials and coatings.
Mecanismo De Acción
The mechanism of action of L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, influencing cellular processes like signal transduction and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanin: A similar peptide with slight variations in amino acid sequence.
L-alanyl-L-glutamine dipeptide: Another peptide with different amino acid composition but similar applications in research.
Uniqueness
L-Seryl-L-alanyl-L-serylglycyl-L-threonyl-L-alanine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
Propiedades
Número CAS |
923277-78-5 |
|---|---|
Fórmula molecular |
C18H32N6O10 |
Peso molecular |
492.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H32N6O10/c1-7(21-15(30)10(19)5-25)14(29)23-11(6-26)16(31)20-4-12(28)24-13(9(3)27)17(32)22-8(2)18(33)34/h7-11,13,25-27H,4-6,19H2,1-3H3,(H,20,31)(H,21,30)(H,22,32)(H,23,29)(H,24,28)(H,33,34)/t7-,8-,9+,10-,11-,13-/m0/s1 |
Clave InChI |
SHXAGMDJPXKODN-MJSFNVECSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)N)O |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)O)NC(=O)CNC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


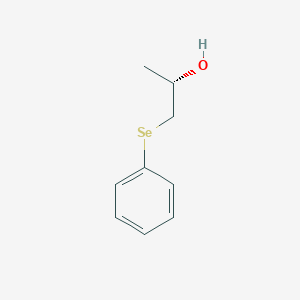
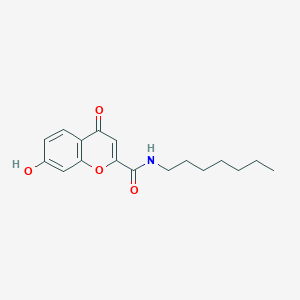
![1H-Pyrazole, 4-[4-[1-(4-chlorophenyl)-3-(1-pyrrolidinyl)propyl]phenyl]-](/img/structure/B14184376.png)
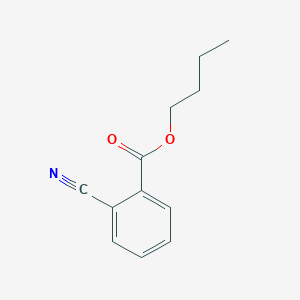
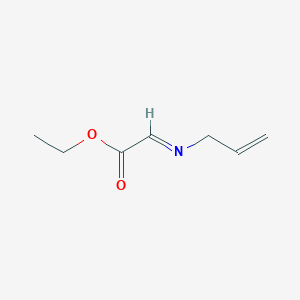
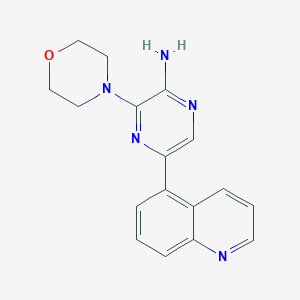
![2-[Methoxy(phenyl)methylidene]-4-methylcyclopent-4-ene-1,3-dione](/img/structure/B14184399.png)

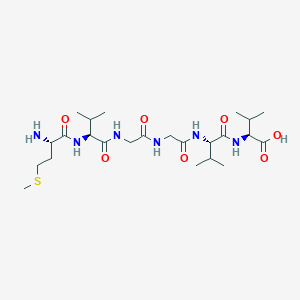
![N-[(2S)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14184415.png)

![1-{4-[2-(4-Chlorobenzene-1-sulfonyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B14184427.png)

